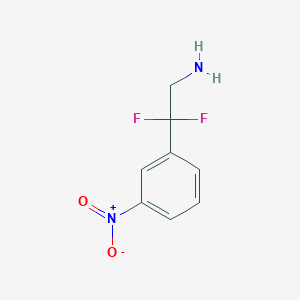
2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine: is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine typically involves the introduction of difluoromethyl groups to a nitrophenyl ethanamine precursor. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reagents and reaction conditions safely. The process often requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,2-Difluoro-2-(3-aminophenyl)ethan-1-amine .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties, such as increased resistance to degradation and enhanced performance in extreme conditions .
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions. Additionally, the nitro group can participate in redox reactions, influencing the compound’s activity and stability .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: This compound features a pyridinyl group instead of a nitrophenyl group.
1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one: This compound has a similar structure but with different substitution patterns on the aromatic ring.
Uniqueness: 2,2-Difluoro-2-(3-nitrophenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8F2N2O2 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-2-1-3-7(4-6)12(13)14/h1-4H,5,11H2 |
Clé InChI |
HBOSPZDJOCQBFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


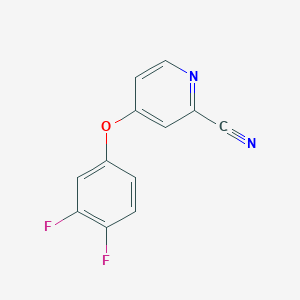
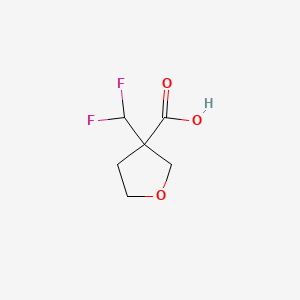
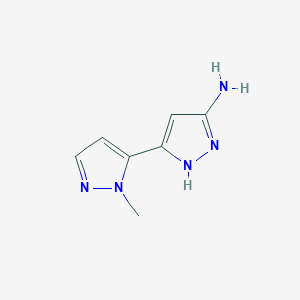
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)

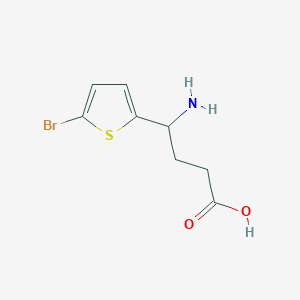
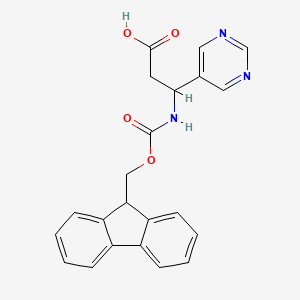


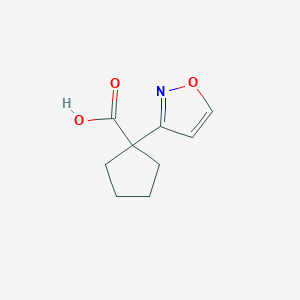

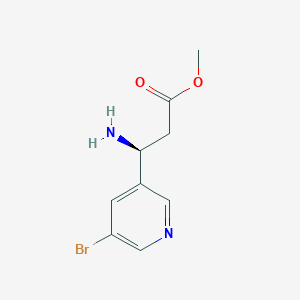
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

